THK5351 is classified as a tau positron emission tomography radioligand. It is synthesized from arylquinoline derivatives, optimized for high binding affinity to tau protein fibrils. The compound is primarily sourced from automated radiosynthesis processes that enhance its production efficiency and purity, making it suitable for clinical research applications .
The synthesis of THK5351 involves several key steps:
THK5351 has a complex molecular structure characterized by an arylquinoline backbone. Its chemical formula is C₁₈H₁₈F₁N₃O₂, and it has a molecular weight of approximately 323.35 g/mol. The structure features:
This structural configuration allows THK5351 to exhibit high specificity for tau fibrils in neurodegenerative tissues .
THK5351 undergoes specific chemical reactions during its synthesis:
These reactions are critical for achieving the desired radiochemical properties necessary for effective imaging in clinical settings .
The mechanism of action of THK5351 involves its selective binding to tau protein aggregates in the brain. Upon administration, the radioligand crosses the blood-brain barrier and binds preferentially to neurofibrillary tangles associated with tauopathies. This binding can be visualized using positron emission tomography imaging techniques.
Quantitative analyses have demonstrated that THK5351 binding correlates with the severity of tau pathology in patients with Alzheimer's disease and other related disorders, making it a valuable tool for both diagnosis and monitoring disease progression .
THK5351 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that THK5351 remains effective during imaging procedures and retains its binding affinity over time .
THK5351 has significant applications in neuroscience research, particularly in the study of neurodegenerative diseases:
The ability to visualize tau deposits non-invasively positions THK5351 as a critical tool in both clinical diagnostics and research settings focused on neurodegeneration .
THK5351 emerged from systematic optimization of arylquinoline derivatives to address the urgent need for non-invasive detection of neurofibrillary tau pathology in Alzheimer’s disease (AD) and related tauopathies. Early tau tracers faced limitations including low selectivity for tau over amyloid-β (Aβ), slow dissociation from white matter, and high non-specific binding. THK5351 was engineered to overcome these issues by enhancing three key properties:
However, clinical validation revealed an unexpected off-target interaction: THK5351 binds strongly to monoamine oxidase-B (MAO-B), an enzyme enriched in reactive astrocytes. This complicates its interpretation as a pure tau tracer, particularly in non-AD tauopathies like progressive supranuclear palsy (PSP), where neuroinflammation coexists with tau deposition [6] [9].
Table 1: Binding Properties of THK5351 vs. Key Tau Tracers
Tracer | Tau Kd (nM) | MAO-B Affinity | White Matter Retention |
---|---|---|---|
THK5117 | ~5.0 | Moderate | High |
THK5351 | 2.9 | High | Low |
PBB3 | ~4.7 | Low | Moderate |
AV1451 | ~14.6 | Low (binds MAO-A) | Moderate |
Data compiled from [2] [4] [10]
THK5351 radiolabeling leverages fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging. The synthesis involves a nucleophilic aromatic substitution reaction optimized for high radiochemical yield and purity:
Table 2: Radiolabeling Parameters for [¹⁸F]THK5351
Parameter | Value |
---|---|
Precursor | Tosylate derivative |
Reaction Solvent | Acetonitrile/DMSO |
Temperature | 110–120°C |
Radiochemical Yield | 25–35% (non-decay corrected) |
Molar Activity | >100 GBq/μmol |
Enantiomeric Purity | >98% ee |
Preclinical studies established THK5351’s efficacy through in vitro and ex vivo models of tauopathy:
Animal pharmacokinetics in mice showed rapid brain uptake (peak at 5 min post-injection) and fast clearance from non-target regions. No radiolabeled metabolites were detected in the brain, supporting tracer stability [3] [6].
THK5351 exhibits favorable kinetic properties in humans, enabling high-contrast imaging of tau pathology:
Table 3: [¹⁸F]THK5351 SUVR Across the AD Continuum
Patient Group | Entorhinal Cortex | Temporal Cortex | Posterior Cingulate |
---|---|---|---|
Amyloid-Negative CN | 1.10 ± 0.15 | 1.05 ± 0.12 | 1.08 ± 0.14 |
Amyloid-Positive CN | 1.25 ± 0.18 | 1.20 ± 0.16 | 1.22 ± 0.17 |
aMCI | 1.65 ± 0.21 | 1.52 ± 0.19 | 1.60 ± 0.20 |
AD Dementia | 2.20 ± 0.30 | 2.05 ± 0.25 | 2.10 ± 0.28 |
SUVR = standardized uptake value ratio (cerebellar reference); Data from [7]
Despite its strengths, THK5351’s binding to MAO-B complicates interpretation in disorders with prominent neuroinflammation (e.g., PSP). Second-generation tracers like [¹⁸F]SMBT-1 and PPQ derivatives were designed to suppress MAO-B binding while preserving tau affinity [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7